Cas no 1154941-81-7 (4-(3-Methylmorpholin-4-yl)benzaldehyde)

4-(3-Methylmorpholin-4-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(3-methylmorpholin-4-yl)benzaldehyde
- 1154941-81-7
- EN300-725490
- Benzaldehyde, 4-(3-methyl-4-morpholinyl)-
- 4-(3-Methylmorpholin-4-yl)benzaldehyde
-
- インチ: 1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-4-2-11(8-14)3-5-12/h2-5,8,10H,6-7,9H2,1H3
- InChIKey: SBRTWKGMQNYRQM-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C=CC(C=O)=CC=2)C(C)C1
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.113±0.06 g/cm3(Predicted)
- ふってん: 366.6±37.0 °C(Predicted)
- 酸性度係数(pKa): 1.87±0.40(Predicted)
4-(3-Methylmorpholin-4-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725490-0.05g |
4-(3-methylmorpholin-4-yl)benzaldehyde |
1154941-81-7 | 0.05g |
$792.0 | 2023-05-29 | ||
Enamine | EN300-725490-0.25g |
4-(3-methylmorpholin-4-yl)benzaldehyde |
1154941-81-7 | 0.25g |
$867.0 | 2023-05-29 | ||
Enamine | EN300-725490-5.0g |
4-(3-methylmorpholin-4-yl)benzaldehyde |
1154941-81-7 | 5g |
$2732.0 | 2023-05-29 | ||
Enamine | EN300-725490-1.0g |
4-(3-methylmorpholin-4-yl)benzaldehyde |
1154941-81-7 | 1g |
$943.0 | 2023-05-29 | ||
Enamine | EN300-725490-0.5g |
4-(3-methylmorpholin-4-yl)benzaldehyde |
1154941-81-7 | 0.5g |
$905.0 | 2023-05-29 | ||
Enamine | EN300-725490-0.1g |
4-(3-methylmorpholin-4-yl)benzaldehyde |
1154941-81-7 | 0.1g |
$829.0 | 2023-05-29 | ||
Enamine | EN300-725490-2.5g |
4-(3-methylmorpholin-4-yl)benzaldehyde |
1154941-81-7 | 2.5g |
$1848.0 | 2023-05-29 | ||
Enamine | EN300-725490-10.0g |
4-(3-methylmorpholin-4-yl)benzaldehyde |
1154941-81-7 | 10g |
$4052.0 | 2023-05-29 |
4-(3-Methylmorpholin-4-yl)benzaldehyde 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
4-(3-Methylmorpholin-4-yl)benzaldehydeに関する追加情報
Recent Advances in the Application of 4-(3-Methylmorpholin-4-yl)benzaldehyde (CAS: 1154941-81-7) in Chemical Biology and Pharmaceutical Research
4-(3-Methylmorpholin-4-yl)benzaldehyde (CAS: 1154941-81-7) has emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have highlighted its utility in medicinal chemistry due to its unique structural features, which enable the modulation of various biological pathways. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its applications, synthesis methods, and potential therapeutic benefits.
One of the most significant developments in the use of 4-(3-Methylmorpholin-4-yl)benzaldehyde is its role in the synthesis of PI3K/mTOR dual inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against both PI3K and mTOR, making them promising candidates for cancer therapy. The study utilized a multi-step synthetic route, with 4-(3-Methylmorpholin-4-yl)benzaldehyde serving as a critical building block for the introduction of the morpholine moiety, which is essential for target binding.
In addition to its applications in oncology, 4-(3-Methylmorpholin-4-yl)benzaldehyde has also been explored in the context of neurodegenerative diseases. A recent preprint on bioRxiv reported the compound's potential as a scaffold for the development of small-molecule modulators of tau protein aggregation, a hallmark of Alzheimer's disease. The researchers employed computational modeling and high-throughput screening to identify optimal derivatives, with 4-(3-Methylmorpholin-4-yl)benzaldehyde providing a versatile starting point for structural optimization.
The synthetic accessibility of 4-(3-Methylmorpholin-4-yl)benzaldehyde has been another area of focus. A 2022 patent (WO2022156789) described an improved method for its large-scale production, featuring a one-pot reductive amination protocol that significantly enhances yield and purity. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings, particularly for high-throughput screening campaigns and library synthesis.
Looking ahead, the versatility of 4-(3-Methylmorpholin-4-yl)benzaldehyde positions it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its potential in other therapeutic areas, including infectious diseases and inflammation. Future studies will likely focus on further elucidating its structure-activity relationships and expanding its applications in targeted drug delivery systems. As the field progresses, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
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